CAY10669

Description

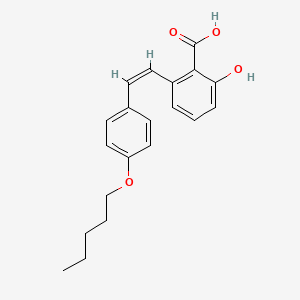

(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid is a synthetic derivative of anacardic acid, a natural compound found in cashew nut shell liquid (). Structurally, it consists of a salicylic acid core (2-hydroxybenzoic acid) modified at the C6 position with a (Z)-styryl group bearing a pentyloxy substituent on the aromatic ring. This compound was initially investigated for its inhibitory activity against histone acetyltransferases (HATs), particularly PCAF (p300/CBP-associated factor), which plays a role in epigenetic regulation (). However, its IC50 value against KAT2B (PCAF) was reported as 662,000 nM, indicating relatively low potency in vitro ().

Properties

IUPAC Name |

2-hydroxy-6-[(Z)-2-(4-pentoxyphenyl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-2-3-4-14-24-17-12-9-15(10-13-17)8-11-16-6-5-7-18(21)19(16)20(22)23/h5-13,21H,2-4,14H2,1H3,(H,22,23)/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTUSBQKQHUSQE-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C=CC2=C(C(=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC1=CC=C(C=C1)/C=C\C2=C(C(=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CAY10669 involves the derivatization of anacardic acid. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production methods for this compound are not widely documented. Typically, such compounds are produced in specialized chemical synthesis laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: CAY10669 primarily undergoes reactions typical of phenolic compounds and carboxylic acids. These include:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions involving electrophiles like halogens or nitrating agents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

CAY10669 has several applications in scientific research, particularly in the fields of epigenetics and cancer research:

Epigenetics: It is used to study the role of histone acetyltransferases in gene expression and chromatin remodeling.

Cancer Research: this compound is used to investigate the potential of histone acetyltransferase inhibitors as therapeutic agents for cancer treatment.

Biology: It is employed in studies involving cell differentiation and proliferation.

Mechanism of Action

CAY10669 exerts its effects by inhibiting the activity of the histone acetyltransferase PCAF. This enzyme is involved in the acetylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting PCAF, this compound reduces the acetylation of histone H4, leading to changes in chromatin structure and gene expression . The molecular target of this compound is the active site of the PCAF enzyme, where it binds and prevents the transfer of acetyl groups to histone proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally related to several benzoic acid derivatives, particularly those with hydroxyl and alkyl/alkenyl substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Benzoic Acid Derivatives

Key Findings from Comparative Analysis

Structural Impact on Enzyme Inhibition The styryl group in (Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid introduces rigidity and aromaticity, which may hinder deep penetration into enzyme active sites compared to flexible alkenyl chains in anacardic acid derivatives. This could explain its lower potency against PCAF (IC50 = 662,000 nM vs. sub-micromolar activities of other derivatives) . In contrast, long alkenyl chains (e.g., in Knema laurina’s Compound 5) enable stronger hydrophobic interactions with acetylcholinesterase (AChE), achieving nanomolar-level inhibition (IC50 = 0.573 μM) .

Biological Activity Profiles Anacardic acid derivatives exhibit dual activity (e.g., PCAF inhibition and antimicrobial effects), whereas (Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid has only been documented for PCAF inhibition .

Physicochemical Properties The pentyloxy-styryl group may improve cell permeability compared to H3-CoA-20, a bisubstrate inhibitor with reported permeability issues . Natural anacardic acids with long alkenyl chains (C15–C17) exhibit higher lipophilicity, enhancing membrane penetration and bioactivity in antimicrobial assays .

Compounds like Knema laurina’s derivatives demonstrate that chain length and unsaturation are critical for high AChE inhibition, suggesting structure-activity relationships (SAR) are target-dependent .

Biological Activity

(Z)-2-Hydroxy-6-(4-(pentyloxy)styryl)benzoic acid, also known as CAY10669, is a synthetic compound notable for its biological activities, particularly its role as an inhibitor of histone acetyltransferase PCAF (p300/CREB-binding protein-associated factor). This compound is part of a broader category of benzoic acid derivatives that have garnered attention in the fields of epigenetics and cancer research due to their potential therapeutic applications.

- Molecular Formula : C20H22O4

- Molecular Weight : 326.39 g/mol

- Solubility : Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, indicating good absorption and distribution characteristics in biological systems.

This compound primarily acts as an inhibitor of the PCAF enzyme. The inhibition mechanism involves binding to the enzyme, which subsequently affects histone acetylation pathways crucial for gene expression regulation. The compound has an IC50 value of approximately 662 μM, demonstrating its potency in inhibiting PCAF activity.

1. Histone Acetylation Inhibition

This compound has been shown to dose-dependently inhibit histone H4 acetylation in HepG2 cells at concentrations ranging from 30 to 60 μM. This inhibition suggests a significant role in modulating gene expression through epigenetic mechanisms.

2. Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects in zebrafish embryos. This finding highlights its potential impact on developmental processes and raises questions about its safety profile for therapeutic use.

3. Transgene Expression

In CHO-K1 cells, this compound has been reported to enhance transgene expression, suggesting its utility in gene therapy applications where increased gene expression is desired.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Histone Acetylation | Inhibition in HepG2 cells (30-60 μM) | |

| Cytotoxicity | Induced cytotoxic effects in zebrafish embryos | |

| Transgene Expression | Enhanced expression in CHO-K1 cells | |

| Epigenetic Modulation | Inhibits PCAF leading to altered gene expression |

Case Study: Epigenetic Research

In a study exploring the role of histone acetyltransferases in cancer biology, this compound was utilized to assess the effects of PCAF inhibition on tumor cell proliferation. The results indicated that inhibiting PCAF activity could lead to reduced cell viability and altered cell cycle progression, emphasizing the compound's potential as a therapeutic agent in cancer treatment .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its solubility in organic solvents commonly used in biological assays. However, further studies are required to fully characterize its metabolic pathways and excretion routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.